3-Methyl-2-furoic acid 3-Methyl-2-furoic acid
Brand Name: Vulcanchem
CAS No.: 4412-96-8
VCID: VC21327174
InChI: InChI=1S/C6H6O3/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8)
SMILES: CC1=C(OC=C1)C(=O)O
Molecular Formula: C6H6O3
Molecular Weight: 126.11 g/mol

3-Methyl-2-furoic acid

CAS No.: 4412-96-8

Cat. No.: VC21327174

Molecular Formula: C6H6O3

Molecular Weight: 126.11 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-furoic acid - 4412-96-8

Specification

CAS No. 4412-96-8
Molecular Formula C6H6O3
Molecular Weight 126.11 g/mol
IUPAC Name 3-methylfuran-2-carboxylic acid
Standard InChI InChI=1S/C6H6O3/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H,7,8)
Standard InChI Key BNYIQEFWGSXIKQ-UHFFFAOYSA-N
SMILES CC1=C(OC=C1)C(=O)O
Canonical SMILES CC1=C(OC=C1)C(=O)O

Introduction

Chemical Identity and Structure

3-Methyl-2-furoic acid is a furan derivative containing a carboxylic acid group at the 2-position and a methyl group at the 3-position of the furan ring. This structural arrangement contributes to its distinctive chemical behavior and reactivity patterns in various applications.

Basic Identification Information

3-Methyl-2-furoic acid is identified by the CAS Registry Number 4412-96-8 and is known by several synonyms including Elsholtzic acid, 3-Methylpyromucic Acid, and 3-Methyl-2-furancarboxylic Acid. The compound has the molecular formula C6H6O3 and a molecular weight of 126.11 g/mol .

Structural Characteristics

The compound features a five-membered furan ring with oxygen as the heteroatom. The carboxylic acid group at position 2 and methyl group at position 3 create an asymmetric electron distribution that influences its chemical behavior. The presence of the methyl group differentiates this compound from the more commonly studied 2-furoic acid, altering its reactivity profile and applications.

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Methyl-2-furoic acid is essential for its effective utilization in research and industrial applications. The compound demonstrates specific characteristics that determine its handling, storage, and reaction conditions.

Physical Properties

3-Methyl-2-furoic acid presents as a white to almost white crystalline powder with specific physical parameters that define its behavior under various conditions. These properties are crucial for researchers and formulators working with this compound.

PropertyValue
Melting Point134-138 °C
Boiling Point174.21 °C (rough estimate)
Density1.2048 (rough estimate)
Refractive Index1.4189 (estimate)
Physical FormPowder to crystal
ColorWhite to almost white
SolubilitySoluble in methanol
Storage Temperature2-8 °C

These physical parameters inform proper handling and storage protocols for maintaining the compound's stability and purity .

Chemical Properties

The chemical behavior of 3-Methyl-2-furoic acid is primarily defined by its acidic carboxyl group and the electron-rich furan ring. These features contribute to its reactivity in various chemical transformations.

Acid-Base Properties

The compound has a predicted pKa value of 3.45±0.20, indicating its moderately acidic nature . This acidity allows for the formation of salts and derivatives that can alter its solubility and reactivity profiles.

Reactivity

The furan ring of 3-Methyl-2-furoic acid exhibits aromatic character but remains more reactive than benzene rings due to its electron-rich nature. The presence of the methyl group at position 3 influences the electron distribution within the ring, affecting its reactivity in electrophilic and nucleophilic reactions.

Applications and Uses

3-Methyl-2-furoic acid has found applications across various industries due to its unique structural features and reactivity profile.

Pharmaceutical Applications

In the pharmaceutical industry, 3-Methyl-2-furoic acid serves as an important building block for the synthesis of bioactive compounds. Its heterocyclic structure makes it valuable in medicinal chemistry for developing compounds with enhanced efficacy and reduced side effects .

The compound is particularly utilized in:

  • Structure-activity relationship studies

  • Development of novel drug candidates

  • Synthesis of pharmaceutical intermediates

Chemical Synthesis Applications

3-Methyl-2-furoic acid plays a significant role in various synthetic transformations that are valuable in research and industrial settings.

Cross-Coupling Reactions

The compound is employed in palladium-catalyzed cross-coupling reactions between heteroaryl carboxylic acids and aryl bromides, leading to arylated heterocycles. This application is particularly important in creating structurally diverse compounds for drug discovery efforts .

Asymmetric Hydrogenation

3-Methyl-2-furoic acid is utilized in palladium-catalyzed asymmetric hydrogenation reactions, contributing to the development of stereoselective synthetic methodologies. This application is valuable for producing chiral compounds with specific three-dimensional arrangements .

Food Industry Applications

In the food sector, 3-Methyl-2-furoic acid serves as a flavoring agent, enhancing the taste profile of various food products. It contributes particularly to the flavor profiles of baked goods and beverages, providing distinct aromatic notes .

Bioplastics Development

The compound plays a role in the creation of biodegradable plastics, offering environmentally friendly alternatives to conventional plastics. Its incorporation into polymer structures contributes to the development of sustainable materials with reduced environmental impact .

Aromatherapy and Fragrance Applications

Due to its pleasant aromatic properties, 3-Methyl-2-furoic acid is used in the production of fragrances and essential oils. It provides natural scent solutions for personal care products and other aromatic applications .

Research Findings and Reaction Chemistry

Recent research has elucidated important aspects of 3-Methyl-2-furoic acid's chemical behavior, particularly in Diels-Alder reactions and other synthetic transformations.

Diels-Alder Reactivity

While specific research on 3-Methyl-2-furoic acid in Diels-Alder reactions is limited, studies on related furoic acids provide insight into its potential reactivity. Furoic acids can act as atypical dienes in Diels-Alder couplings with suitable dienophiles such as maleimides .

The reactivity of furoic acids in Diels-Alder reactions is influenced by several factors:

  • The position of substituents on the furan ring

  • The electronic nature of the substituents

  • Reaction conditions, particularly solvent effects

  • The presence of activating agents

Research has shown that electron-donating substituents (like methyl groups) increase reaction rates in Diels-Alder reactions, suggesting that 3-Methyl-2-furoic acid may exhibit enhanced reactivity compared to unsubstituted 2-furoic acid in such transformations .

Solvent Effects on Reactivity

Studies on related furoic acids have demonstrated that water as a solvent provides substantial rate enhancement in Diels-Alder reactions. Additionally, conversion of furoic acids to their corresponding carboxylate salts can activate these compounds for reaction under mild conditions .

Synthetic Versatility

The Diels-Alder adducts of furoic acids serve as versatile synthons for conversion to various saturated and aromatic carbocyclic products. This versatility enhances the utility of 3-Methyl-2-furoic acid as a starting material in complex molecule synthesis .

Comparative Analysis with Related Compounds

Understanding the relationship between 3-Methyl-2-furoic acid and its structural analogs provides valuable context for its properties and applications.

Comparison with 2-Furoic Acid

While 2-Furoic acid lacks the methyl substituent at the 3-position, it shares the core structure with 3-Methyl-2-furoic acid. Recent research has identified interesting biological activities of 2-Furoic acid, including nematicidal activity against Meloidogyne incognita with an LD50 value of 55.05 μg/mL . This suggests potential for exploring similar activities in 3-Methyl-2-furoic acid, particularly given the influence of the methyl group on electronic distribution and biological interactions.

Structure-Activity Relationships

The position and nature of substituents on the furan ring significantly impact the chemical and biological behavior of furoic acid derivatives. The methyl group at position 3 in 3-Methyl-2-furoic acid alters its:

  • Electronic distribution

  • Steric profile

  • Lipophilicity

  • Metabolic stability

These differences translate to distinct activity profiles in biological systems and altered reactivity patterns in chemical transformations compared to unsubstituted or differently substituted analogs.

Future Research Directions

Based on current knowledge of 3-Methyl-2-furoic acid and related compounds, several promising research directions emerge.

Exploration of Biological Activities

Given the reported nematicidal activity of related furoic acids, investigation of potential antimicrobial, antifungal, or other biological activities of 3-Methyl-2-furoic acid represents a valuable research opportunity. The structural features of this compound suggest potential interactions with biological targets that remain to be fully explored.

Development of Sustainable Materials

The role of 3-Methyl-2-furoic acid in bioplastics development highlights its potential in sustainable chemistry. Further research could focus on optimizing its incorporation into biodegradable polymers and exploring novel applications in green chemistry initiatives.

Advancement of Synthetic Methodologies

Building on its known applications in cross-coupling and asymmetric hydrogenation, future research could develop new synthetic transformations utilizing 3-Methyl-2-furoic acid as a key building block. Particular attention might be directed toward stereoselective reactions and the development of novel heterocyclic scaffolds for medicinal chemistry.

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